Physicochemical Profiling and Synthetic Utility of 5-(Piperidin-1-ylmethyl)-2-furohydrazide
Physicochemical Profiling and Synthetic Utility of 5-(Piperidin-1-ylmethyl)-2-furohydrazide
Executive Summary
In modern drug discovery and medicinal chemistry, heterocyclic hydrazides serve as privileged scaffolds for developing targeted therapeutics. 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also known as 5-(piperidin-1-ylmethyl)furan-2-carbohydrazide) is a highly versatile building block. With a precisely defined molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol , this compound integrates three critical pharmacophoric elements: a furan core for optimal receptor geometry, a piperidine ring for enhanced aqueous solubility and basicity, and a terminal carbohydrazide moiety that enables extensive downstream functionalization.
This technical guide provides an in-depth analysis of its molecular properties, the causality behind its synthetic protocols, and its application in generating bioactive derivatives.
Structural Elucidation and Physicochemical Data
Understanding the physicochemical properties of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is essential for predicting its behavior in biological systems and optimizing its synthetic handling. The structural combination of a lipophilic furan ring and a hydrophilic, basic piperidine nitrogen creates an amphiphilic profile ideal for cellular permeability.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-(Piperidin-1-ylmethyl)-2-furohydrazide |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| SMILES String | O=C(NN)C1=CC=C(CN2CCCCC2)O1 |
| Hydrogen Bond Donors | 2 (Terminal -NH₂ and internal -NH of hydrazide) |
| Hydrogen Bond Acceptors | 4 (Furan O, Carbonyl O, Piperidine N, Hydrazide N) |
Mechanistic Insight: The hydrazide group (-C(=O)NHNH₂) acts as a bidentate hydrogen-bonding network. This is not merely a structural feature; it is the primary driver for target enzyme inhibition, allowing the molecule to anchor tightly within the active sites of bacterial enzymes or form stable chelates with metal ions 1.
Synthetic Methodology: A Self-Validating Protocol
As an Application Scientist, I prioritize synthetic routes that are high-yielding, scalable, and self-purifying. The synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is achieved via a convergent two-step protocol.
Step-by-Step Experimental Workflow
Step 1: Aminomethylation (Nucleophilic Substitution)
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Reagents: Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Procedure: Dissolve the furan derivative in anhydrous acetonitrile (MeCN). Add K₂CO₃ followed by the dropwise addition of piperidine at 0°C. Stir at room temperature for 4-6 hours.
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Causality: K₂CO₃ is utilized as a mild, heterogeneous base. It neutralizes the HCl byproduct generated during substitution, preventing the protonation of piperidine. If piperidine were protonated, it would lose its nucleophilicity, stalling the reaction.
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Workup: Filter the inorganic salts, concentrate the filtrate under vacuum, and extract with ethyl acetate/water to yield methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate.
Step 2: Hydrazinolysis of the Ester
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Reagents: Intermediate ester (1.0 eq), Hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq).
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Procedure: Dissolve the intermediate in absolute ethanol. Add hydrazine monohydrate and reflux the mixture at 80–90°C for 6–8 hours 2.
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Causality: Hydrazine monohydrate is chosen over anhydrous hydrazine to mitigate explosion risks while retaining aggressive nucleophilicity. Ethanol is selected as the solvent because it dissolves the starting ester at reflux, but the resulting highly polar hydrazide product is insoluble in cold ethanol.
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Self-Validation: Upon cooling the reaction mixture to 0–5°C, the target API, 5-(Piperidin-1-ylmethyl)-2-furohydrazide, spontaneously precipitates. This phase change acts as a self-validating purification step, eliminating the need for complex chromatography 2.
Caption: Synthetic workflow for 5-(Piperidin-1-ylmethyl)-2-furohydrazide.
Pharmacophore Mapping and Downstream Derivatization
The true value of 5-(Piperidin-1-ylmethyl)-2-furohydrazide lies in its reactivity. The terminal primary amine of the hydrazide is highly nucleophilic, making it a universal precursor for generating complex heterocyclic libraries with profound biological activities.
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Schiff Bases (Hydrazones): Condensation of the hydrazide with aromatic aldehydes (e.g., 5-nitrofuraldehyde) yields hydrazones characterized by the –C=N–NH– linkage. These derivatives exhibit potent bactericidal effects, particularly against resistant strains like Mycobacterium tuberculosis, by disrupting bacterial enzyme active sites 1. Furthermore, the electron-donating piperidine ring enhances the free radical scavenging (antioxidant) capacity of these derivatives [[3]]().
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1,3,4-Oxadiazoles & 1,2,4-Triazoles: Reacting the core with carbon disulfide (CS₂) under basic conditions, or with various isothiocyanates, drives intramolecular cyclization. These rigidified ring systems are heavily utilized in modern oncology and antiviral drug design.
Caption: Downstream derivatization of the furohydrazide core into bioactive scaffolds.
Analytical Validation
To definitively confirm the molecular weight (223.27 g/mol ) and formula (C₁₁H₁₇N₃O₂) of the synthesized batch, the following analytical techniques are standard protocol:
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High-Resolution Mass Spectrometry (HRMS-ESI): Operating in positive ion mode, the spectrum will display a distinct [M+H]⁺ pseudomolecular ion peak at m/z 224.139, confirming the exact mass and validating the C₁₁H₁₇N₃O₂ formula.
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¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):
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The furan ring protons will appear as two distinct doublets between 6.50 – 7.10 ppm.
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The methylene linker (-CH₂-) bridging the furan and piperidine will present as a sharp singlet near 3.50 ppm.
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The hydrazide protons (-NHNH₂) will appear as broad singlets (typically ~4.5 ppm for NH₂ and ~9.5 ppm for NH), which will disappear upon D₂O exchange, validating the presence of the terminal pharmacophore.
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References
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Journal of Research in Pharmacy (DergiPark). "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety". J Res Pharm 2022; 26(1): 13-19. URL:[Link]
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Taylor & Francis. "Synthesis, DFT investigation, antioxidant, molecular docking and ADME-T properties of N′-(1-benzylpiperidin-4-ylidene) furan-2-carbohydrazide derivatives against SARS-CoV-2 spike proteins". Journal of Biomolecular Structure and Dynamics. URL: [Link]
